Prop-2-enyl 3-oxo-2,4-diphenylbutanoate
Description
Prop-2-enyl 3-oxo-2,4-diphenylbutanoate (CAS: 6274-68-6) is an ester derivative featuring a β-keto butanoate backbone substituted with two phenyl groups at positions 2 and 4. This compound is synthesized for use as an active pharmaceutical ingredient (API) with a purity of 99% . Its structure is characterized by a conjugated system involving the β-keto group and aromatic rings, which may contribute to its stability and reactivity. Analytical methods such as NMR, IR, and mass spectrometry (e.g., ESI-FT Orbitrap) are critical for confirming its structure, similar to its ethyl analog, Ethyl 3-oxo-2,4-diphenylbutanoate (CAS: 2901293) .
Properties
CAS No. |
6274-68-6 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
prop-2-enyl 3-oxo-2,4-diphenylbutanoate |
InChI |
InChI=1S/C19H18O3/c1-2-13-22-19(21)18(16-11-7-4-8-12-16)17(20)14-15-9-5-3-6-10-15/h2-12,18H,1,13-14H2 |
InChI Key |
PZQCSUCHUWWPHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation
Claisen condensation between ethyl phenylacetate and a second phenylacetate derivative under basic conditions (e.g., sodium ethoxide) generates the β-keto ester intermediate. For example:
$$
\text{2 PhCH}2\text{COOEt} \xrightarrow{\text{NaOEt}} \text{Ph}2\text{C(COOEt)CH}_2\text{COOEt} + \text{EtOH}
$$
Subsequent hydrolysis and decarboxylation yield 3-oxo-2,4-diphenylbutanoic acid.
Optimization Notes :
Michael Addition
The Michael addition of phenyl Grignard reagents to acetoacetate esters offers an alternative route. For instance, allyl acetoacetate reacts with two equivalents of phenylmagnesium bromide to form the 2,4-diphenyl-substituted intermediate:
$$
\text{CH}2=\text{CHCH}2\text{OCOC(CH}3)=\text{CH}2 + 2 \text{PhMgBr} \rightarrow \text{Ph}2\text{C(COOCH}2\text{CH=CH}2)\text{CH}2\text{COOCH}2\text{CH=CH}2
$$
Acid workup followed by oxidation (e.g., PCC) introduces the keto group.
Challenges :
- Competing over-addition or polymerization of the allyl ester requires careful temperature control (−10°C to 0°C).
Esterification and Functional Group Interconversion
Direct Esterification of 3-Oxo-2,4-diphenylbutanoic Acid
The carboxylic acid intermediate undergoes esterification with allyl alcohol via acid catalysis (e.g., H$$2$$SO$$4$$) or coupling reagents (e.g., DCC/DMAP):
$$
\text{Ph}2\text{C(CO)CH}2\text{COOH} + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{H}^+} \text{Ph}2\text{C(CO)CH}2\text{COOCH}2\text{CH=CH}2 + \text{H}_2\text{O}
$$
Key Data :
Transesterification from Tertiary Alkyl Esters
Tert-butyl esters, as demonstrated in patent US5095149A, serve as stable intermediates for subsequent transesterification. For example:
$$
\text{Ph}2\text{C(CO)CH}2\text{COO}^t\text{Bu} + \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{HCl, Δ}} \text{Ph}2\text{C(CO)CH}2\text{COOCH}2\text{CH=CH}2 + t\text{BuOH}
$$
Advantages :
- Tert-butyl esters resist hydrolysis during earlier synthetic steps.
- Acidic conditions (e.g., HCl in dioxane) facilitate efficient allyl group transfer.
Alternative Routes via Halogenation and Elimination
Halogenation-β-Elimination Strategy
A patented method for analogous compounds involves halogenation at position 4 followed by base-induced elimination to form the allyl ester. For instance:
- Bromination of tert-butyl 3-oxo-2,4-diphenylbutanoate using Br$$2$$ in diisopropyl ether:
$$
\text{Ph}2\text{C(CO)CH}2\text{COO}^t\text{Bu} + \text{Br}2 \rightarrow \text{Ph}_2\text{C(CO)CHBrCOO}^t\text{Bu} + \text{HBr}
$$ - Treatment with K$$2$$CO$$3$$ in DMF induces β-elimination, yielding the allyl ester:
$$
\text{Ph}2\text{C(CO)CHBrCOO}^t\text{Bu} \xrightarrow{\text{Base}} \text{Ph}2\text{C(CO)CH=CH}_2 + \text{COO}^t\text{Bu} + \text{KBr}
$$
Limitations :
- Requires strict anhydrous conditions to prevent hydrolysis.
- Moderate yields (40–55%) due to competing side reactions.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|
| Claisen Condensation | Ester condensation, hydrolysis | 60–75 | Scalable, minimal side products | Long reaction times |
| Michael Addition | Grignard addition, oxidation | 50–65 | Precise substituent placement | Sensitivity to moisture |
| Transesterification | Acid-catalyzed ester interchange | 65–78 | High purity, mild conditions | Requires stable intermediate esters |
| Halogenation-Elimination | Bromination, base elimination | 40–55 | Introduces allyl group directly | Low yields, byproduct formation |
Mechanistic Insights and Side Reactions
Keto-Enol Tautomerization
The 3-oxo group predisposes the compound to keto-enol tautomerization, which complicates purification. Stabilization strategies include:
Competing Ester Hydrolysis
Allyl esters are prone to acid- or base-catalyzed hydrolysis. Mitigation involves:
Industrial Scalability and Environmental Considerations
Scalability :
- Transesterification and Claisen condensation are most amenable to large-scale production due to readily available starting materials.
Environmental Impact : - Bromination routes generate HBr waste, necessitating neutralization protocols.
- Solvent recovery systems (e.g., distillation for ethers) improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 3-oxo-2,4-diphenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The prop-2-enyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,4-diphenylbutanoic acid.
Reduction: Formation of 3-hydroxy-2,4-diphenylbutanoate.
Substitution: Formation of substituted prop-2-enyl derivatives.
Scientific Research Applications
Prop-2-enyl 3-oxo-2,4-diphenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl 3-oxo-2,4-diphenylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s reactivity is influenced by the presence of the keto and phenyl groups, which can participate in various chemical interactions. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-oxo-2,4-diphenylbutanoate
Key Differences :
- Ester Group: Ethyl vs. prop-2-enyl. The allyl group in the target compound increases molecular weight (C19H18O3 vs.
- Physicochemical Properties : The allyl ester may enhance lipophilicity compared to the ethyl analog, affecting solubility and bioavailability.
- Spectral Data : Both compounds share a β-keto backbone, as evidenced by IR carbonyl stretches (~1700–1750 cm⁻¹) and NMR signals for aromatic protons (δH ~7.2–7.5 ppm) and keto groups (δC ~200 ppm) .
4-(Prop-2-enyl)-phenyl-3'-methylbutyrate
Key Differences :
- Backbone Structure: A butyrate ester (C4 chain) vs. β-keto butanoate. The absence of the β-keto group reduces conjugation and alters reactivity.
- Substituents : A methyl group at the 3'-position on the phenyl ring modifies steric and electronic effects. This compound was isolated from Pimpinella haussknechtii essential oil, suggesting natural occurrence compared to the synthetic origin of the target compound .
4-(Prop-2-enyl)-phenyl Angelate
Key Differences :
- Ester Type: Angelate (a branched α,β-unsaturated ester) vs. β-keto butanoate. The α,β-unsaturation in angelate may confer distinct biological activity, such as cytotoxicity, as seen in furocoumarin derivatives .
Structural and Functional Analysis
Table 1: Comparative Structural Features
Research Findings and Implications
- Synthetic Accessibility: The allyl ester in this compound may offer advantages in modular synthesis, similar to Sonogashira coupling strategies used for furocoumarins .
- Biological Potential: While cytotoxicity data for the target compound are lacking, structurally related furocoumarins with (Z)-styryl substituents show IC50 values in the low micromolar range, suggesting that the β-keto and aromatic systems in the target compound could be optimized for similar activity .
- Natural vs. Synthetic Origins : The prop-2-enyl group is prevalent in both natural (e.g., essential oils) and synthetic compounds, highlighting its versatility in drug design .
Q & A
Q. What are the optimal synthetic routes for Prop-2-enyl 3-oxo-2,4-diphenylbutanoate, and how do substituents influence reaction efficiency?
Methodological Answer: A common approach involves radical allylation reactions using allylstannanes (e.g., tributyl [2-(trimethylsilyl)-prop-2-enyl]stannane) to introduce the propenyl ester group. Substituents like trimethylsilyl (TMS) or methyl on the allylstannane significantly affect reaction rates: TMS accelerates nucleophilic radical additions (4.2–6.5× faster than unsubstituted analogs), while methyl enhances electrophilic radical reactivity . For ketone formation, Claisen condensation between diphenylacetic acid derivatives and propenyl esters under basic conditions (e.g., KOtBu) is recommended. Optimize reaction time and temperature to minimize byproducts like dimerization or disproportionation.
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
Methodological Answer: Use single-crystal X-ray diffraction (SCXRD) to determine absolute configuration. Refinement with SHELXL (via the SHELX suite) is ideal for small-molecule structures, particularly for high-resolution or twinned data . For visualization and analysis, employ Mercury software to overlay multiple structures, assess bond lengths/angles, and validate hydrogen-bonding networks . For example, the ketone oxygen (O1) in related 4-oxo-2,4-diphenylbutanenitrile forms hydrogen bonds with adjacent phenyl rings, stabilizing the enol tautomer .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm the propenyl ester (δ ~4.5–5.5 ppm for vinyl protons) and ketone (δ ~200–210 ppm in ).
- GC-MS : Analyze fragmentation patterns to distinguish regioisomers. For example, 2-methoxy-4-(prop-2-enyl)phenyl ethanoate shows a base peak at m/z 121 due to α-cleavage of the propenyl group .
- IR : Verify the ketone (C=O stretch at ~1700–1750 cm) and ester (C-O stretch at ~1200–1300 cm) functionalities.
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in radical-mediated transformations?
Methodological Answer: Electron-donating groups (e.g., phenyl rings) stabilize radical intermediates via conjugation, while electron-withdrawing groups (e.g., ketones) polarize transition states. In allylation reactions, TMS substituents enhance nucleophilic radical addition by stabilizing partial positive charges in the transition state, whereas methyl groups favor electrophilic radicals through hyperconjugation . Computational modeling (DFT) can map charge distribution and predict regioselectivity.
Q. How can data contradictions between experimental and computational results be resolved for this compound?
Methodological Answer:
- Cross-validate techniques : Compare SCXRD-derived bond lengths with DFT-optimized geometries. Discrepancies >0.02 Å suggest lattice packing effects or dynamic motions .
- Statistical analysis : Apply R-factor metrics (e.g., wR2 < 0.1) to assess refinement quality in crystallography .
- Solvent effects : Use COSMO-RS simulations to account for solvation discrepancies in NMR or UV-Vis data .
Q. What strategies mitigate challenges in synthesizing enantiopure this compound?
Methodological Answer:
- Chiral auxiliaries : Employ Evans’ oxazolidinones or Oppolzer’s sultams to induce asymmetry during ketone formation.
- Catalytic asymmetric synthesis : Use ProPhenol-ligated metal catalysts (e.g., Zn or Mg) for enantioselective aldol reactions .
- Chromatographic resolution : Utilize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
Q. How can computational tools predict the biological activity or stability of derivatives of this compound?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.
- QSAR modeling : Corrate substituent electronic parameters (Hammett σ) with bioactivity data from analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid .
- Degradation studies : Simulate hydrolytic pathways under physiological pH using Gaussian’s transition-state optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
